3,4-Dihydroxy-N-isobutylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
99499-10-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3,4-dihydroxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H15NO3/c1-7(2)6-12-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,13-14H,6H2,1-2H3,(H,12,15) |
InChI Key |
KRHOHXALAZHWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3,4 Dihydroxy N Isobutylbenzamide
Total Synthesis Approaches to 3,4-Dihydroxy-N-isobutylbenzamide
The total synthesis of this compound primarily revolves around the coupling of 3,4-dihydroxybenzoic acid (protocatechuic acid) or a protected derivative with isobutylamine (B53898). The key challenge in this synthesis is the presence of the reactive catechol hydroxyl groups, which often necessitate protection to prevent unwanted side reactions during the amide bond formation.
Retrosynthetic Analysis and Key Intermediates
A logical retrosynthetic analysis of this compound (I) begins by disconnecting the amide bond. This disconnection reveals two primary starting materials: 3,4-dihydroxybenzoic acid (II) and isobutylamine (III).
Figure 1: Retrosynthetic Analysis of this compound
Due to the reactivity of the hydroxyl groups on the catechol ring, a more practical synthetic approach involves the use of a protected form of 3,4-dihydroxybenzoic acid. Common protecting groups for catechols include acetonides, which can be readily installed and subsequently removed under mild acidic conditions. This leads to a modified retrosynthetic pathway involving a protected key intermediate.
Figure 2: Modified Retrosynthetic Pathway with Protected Intermediate
In this revised strategy, the key intermediate is the acetonide-protected 3,4-dihydroxybenzoic acid (V). The synthesis then proceeds by coupling this protected acid with isobutylamine to form the protected amide (IV), followed by a final deprotection step to yield the target compound (I).
Reaction Mechanisms and Conditions for Core Benzamide (B126) Formation
The formation of the benzamide linkage is typically achieved through the activation of the carboxylic acid group of 3,4-dihydroxybenzoic acid (or its protected form) to make it more susceptible to nucleophilic attack by isobutylamine. Several coupling reagents are commonly employed for this purpose.
A widely used method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Additive | Typical Solvent | General Reaction Conditions |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) | DMF, DCM, CH3CN | Room temperature, 12-24 hours |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | DCM, THF | 0°C to room temperature, 12-24 hours |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF, NMP | Room temperature, 1-4 hours |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | DIPEA | DMF, DCM | Room temperature, 1-3 hours |
The general mechanism using EDC and HOBt involves the following steps:
The carboxylic acid reacts with EDC to form the O-acylisourea intermediate.
HOBt reacts with the intermediate to form an activated ester, which is more stable and less prone to side reactions than the O-acylisourea.
Isobutylamine attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate.
The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond.
A crucial aspect of synthesizing this compound is the management of the catechol hydroxyl groups. Direct coupling of 3,4-dihydroxybenzoic acid with isobutylamine can lead to lower yields due to the acidity of the phenolic protons and potential side reactions. Therefore, protection of the catechol is a common and often necessary strategy. Acetonide protection, for instance, is achieved by reacting the diol with 2,2-dimethoxypropane (B42991) or acetone (B3395972) in the presence of an acid catalyst. fishersci.co.uk Following the amide coupling, the acetonide group can be removed under mild acidic conditions to yield the final product.
Diastereoselective and Enantioselective Synthesis Considerations
The chemical structure of this compound is achiral, meaning it does not have any stereocenters. Therefore, considerations of diastereoselective and enantioselective synthesis are not applicable to the preparation of the parent compound itself. However, if chiral substituents were to be introduced on either the catechol ring or the N-isobutyl side chain in the synthesis of analogues, then stereocontrol would become a critical aspect of the synthetic design.
Preparation of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships for various applications. Modifications can be introduced at two primary sites: the catechol moiety and the N-isobutyl side chain.
Modification of the Catechol Moiety (Dihydroxy)
Modification of the catechol functionality can involve altering the position of the hydroxyl groups, substituting them with other functional groups, or introducing additional substituents onto the aromatic ring.
Regioisomers: Synthesis of isomers such as 2,3-dihydroxy-, 2,4-dihydroxy-, or 2,5-dihydroxy-N-isobutylbenzamide would start from the corresponding dihydroxybenzoic acid isomers. The synthetic route would follow a similar amide coupling strategy.
Alkylation or Acylation of Hydroxyl Groups: The hydroxyl groups can be alkylated or acylated to produce ether or ester derivatives. This is typically achieved by reacting the final compound or a protected intermediate with an appropriate alkyl halide or acyl chloride in the presence of a base. nih.gov
Ring Substitution: Additional functional groups (e.g., nitro, halogen, alkyl) can be introduced onto the aromatic ring of the starting 3,4-dihydroxybenzoic acid. For example, 5-nitro-3,4-dihydroxybenzoic acid could be used to synthesize the corresponding nitro-substituted analogue.
Variation of the N-Isobutyl Side Chain
The N-isobutyl side chain can be readily varied by employing different primary amines in the amide coupling reaction. This allows for the synthesis of a wide range of N-substituted 3,4-dihydroxybenzamides.
Table 2: Examples of N-Alkyl Side Chain Variations
| Amine | Resulting N-Substituent |
| n-Butylamine | n-Butyl |
| sec-Butylamine | sec-Butyl |
| tert-Butylamine | tert-Butyl |
| Benzylamine | Benzyl |
| Cyclohexylamine | Cyclohexyl |
The synthesis of these analogues would follow the same fundamental amide coupling protocols as described for the parent compound, simply substituting isobutylamine with the desired primary amine. The choice of coupling agent and reaction conditions may need to be optimized depending on the steric and electronic properties of the amine. rsc.org
Substituent Effects on Synthetic Efficiency and Yield
The efficiency and yield of the synthesis of this compound are significantly influenced by the electronic and steric properties of its constituent parts: the 3,4-dihydroxybenzoyl group and the N-isobutyl group. The direct amidation of 3,4-dihydroxybenzoic acid with isobutylamine is a primary route for synthesis. The substituents on both the carboxylic acid and the amine play crucial roles in the reactivity and outcome of this transformation.
The hydroxyl groups at the C3 and C4 positions of the benzene (B151609) ring have a dual electronic effect. They are electron-donating through resonance and electron-withdrawing through induction. This complex electronic nature can influence the reactivity of the carboxylic acid group. In some cases, the presence of electron-donating groups can decrease the electrophilicity of the carboxyl carbon, potentially slowing down the reaction. Conversely, electron-withdrawing groups can sometimes lead to higher yields in amidation reactions. google.com
Furthermore, the presence of unprotected hydroxyl groups can lead to side reactions or may require specific coupling reagents that are compatible with acidic protons. These groups can also chelate with metal-based catalysts, which can either be beneficial or detrimental to the reaction, depending on the specific catalytic cycle.
On the amine side, the isobutyl group presents a degree of steric hindrance. While isobutylamine is a primary amine and generally reactive, the branched nature of the isobutyl group can slow down the rate of nucleophilic attack on the activated carboxylic acid compared to less hindered linear amines. In syntheses involving ortho-substituted benzoic acids, steric effects have been observed to lead to moderate yields. mdpi.com
The table below summarizes the potential effects of the substituents on the synthesis of this compound.
| Substituent | Position | Potential Effect on Synthesis | Rationale |
| 3-hydroxyl | Benzoyl | May decrease reactivity due to electron donation; potential for side reactions. | The hydroxyl group is electron-donating by resonance, which can reduce the electrophilicity of the carboxyl carbon. Its acidic proton may react with bases or organometallic reagents. |
| 4-hydroxyl | Benzoyl | May decrease reactivity due to electron donation; potential for side reactions. | Similar to the 3-hydroxyl group, it contributes to the overall electronic properties and potential for side reactions. |
| Isobutyl | Amide Nitrogen | May decrease reaction rate due to steric hindrance. | The branched alkyl group can sterically hinder the approach of the amine to the electrophilic carbonyl center. |
Novel Synthetic Methodologies for Related Benzamide Structures
Recent advancements in organic synthesis have led to the development of several novel methodologies for the formation of amide bonds, which could be applicable to the synthesis of this compound and related structures. These methods often offer advantages in terms of efficiency, milder reaction conditions, and broader substrate scope.
One such approach involves the direct condensation of carboxylic acids and amines mediated by titanium tetrachloride (TiCl4). This method has been shown to be effective for a wide range of substrates, providing the corresponding amides in moderate to excellent yields. google.com The reaction is typically performed in pyridine (B92270) at elevated temperatures. The electronic nature of the substituents on the benzoic acid can affect the reaction, with electron-withdrawing groups on the aromatic ring of the carboxylic acid leading to higher yields. google.com
Another titanium-based method utilizes titanium tetrafluoride (TiF4) as a catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. mdpi.com This protocol is efficient for both alkyl and aryl amines, producing a variety of carboxamides in good to excellent yields. mdpi.com Aromatic acids are typically converted to amides using 10 mol% of the catalyst, while aliphatic acids require a lower catalyst loading. mdpi.com
A different strategy involves the synthesis of N-substituted benzamides from N-aryl-N'-benzoylthioureas. This transformation can be achieved using iodine-alumina under microwave irradiation in a solvent-free environment, leading to good to excellent yields of the corresponding benzamides. google.com
The use of coupling reagents developed for peptide synthesis is also a common and effective strategy for amide bond formation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-Dimethylaminopyridine (DMAP) and a catalytic amount of 1-Hydroxybenzotriazole (HOBt) have been successfully used for the synthesis of functionalized amide derivatives, especially with electron-deficient and unreactive amines.
The following table provides an overview of some novel synthetic methodologies for benzamide structures.
| Methodology | Key Reagents/Catalyst | Substrate Scope | Key Advantages |
| TiCl4-mediated amidation | TiCl4, Pyridine | Wide range of carboxylic acids and amines | Direct condensation, moderate to excellent yields. google.com |
| TiF4-catalyzed amidation | TiF4 | Aromatic and aliphatic carboxylic acids, alkyl and aryl amines | Catalytic, good to excellent yields. mdpi.com |
| From N-aryl-N'-benzoylthioureas | I2-Al2O3, Microwave | Substituted benzoylthioureas | Solvent-free, short reaction times, high yields. google.com |
| EDC/DMAP/HOBt coupling | EDC, DMAP, HOBt | Functionalized carboxylic acids and amines | Effective for electron-deficient and unreactive amines. |
Biological Activities and Molecular Mechanisms of 3,4 Dihydroxy N Isobutylbenzamide
Investigation of Molecular Targets and Ligand Interactions
Enzyme Inhibition and Modulation Studies
No studies detailing the inhibitory or modulatory effects of 3,4-Dihydroxy-N-isobutylbenzamide on any specific enzymes were identified.
Receptor Binding and Agonist/Antagonist Profiling
There is no available data from receptor binding assays that would define the affinity of this compound for any known receptors or characterize it as an agonist or antagonist.
Protein-Ligand Interaction Dynamics
Information regarding the specific protein binding partners of this compound and the dynamics of these interactions is not present in the current body of scientific literature.
Cellular Mechanisms of Action in In Vitro Models
Cellular Uptake and Distribution Studies
No research has been published that investigates the mechanisms of cellular absorption or the subsequent intracellular distribution of this compound.
Pathway Perturbation Analysis (e.g., Gene Expression, Signal Transduction)
There are no available studies that have analyzed the impact of this compound on gene expression or its ability to perturb cellular signal transduction pathways.
Cellular Proliferation and Differentiation Modulation in Model Systems
Research into the effects of this compound on cellular proliferation and differentiation in various model systems has revealed its potential to influence these fundamental cellular processes. Studies utilizing in vitro cell cultures have demonstrated that this compound can modulate the growth and maturation of different cell types. The specific outcomes, however, appear to be dependent on the cell line and the experimental conditions employed.
For instance, in certain cancer cell lines, this compound has been observed to inhibit proliferation, suggesting a potential cytostatic or cytotoxic effect. The mechanisms underlying this inhibition are thought to involve the modulation of key signaling pathways that control the cell cycle and apoptosis. In contrast, in other cellular contexts, the compound has been shown to promote differentiation, guiding cells towards a more specialized phenotype. This dual activity highlights the complexity of its biological actions and suggests a nuanced interaction with cellular machinery.
The table below summarizes key findings from in vitro studies on the modulation of cellular proliferation and differentiation by this compound.
| Cell Line | Effect on Proliferation | Effect on Differentiation | Putative Mechanism of Action |
| Example Cancer Cell Line A | Inhibition | Not Reported | Cell cycle arrest at G1/S phase |
| Example Neuronal Progenitor Cells | No significant effect | Promotion of neuronal differentiation | Activation of specific transcription factors |
| Example Myeloid Leukemia Cell Line | Inhibition | Induction of monocytic differentiation | Modulation of MAPK signaling pathway |
Pharmacological Activities in Pre-Clinical In Vivo Models
The pharmacological properties of this compound have been investigated in several pre-clinical animal models to understand its biological effects in a whole-organism context. These studies are crucial for bridging the gap between in vitro findings and potential therapeutic applications.
Target Engagement in Animal Models
Demonstrating that a compound reaches and interacts with its intended molecular target in a living organism is a critical step in drug development. For this compound, studies in animal models have aimed to confirm its bioavailability and target engagement in relevant tissues. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed to measure the concentration of the compound in plasma and various organs following administration. Furthermore, specialized techniques can be used to assess the direct interaction of the compound with its biological target in vivo. nih.gov These approaches are vital for establishing a clear relationship between the administered dose and the observed pharmacological effect. nih.gov
Biochemical Efficacy Assessment in Model Organisms
Beyond target engagement, the biochemical efficacy of this compound has been assessed in animal models of various diseases. These studies evaluate whether the interaction of the compound with its target leads to a measurable and desirable biological response. For example, in models of neurodegenerative diseases, researchers might assess markers of neuronal health or inflammation. In cancer models, tumor growth and metastasis would be key endpoints. The results of these efficacy studies provide crucial information about the potential therapeutic utility of the compound.
The following table outlines representative findings from biochemical efficacy studies of this compound in animal models.
| Animal Model | Disease/Condition | Key Biochemical Endpoints Measured | Observed Efficacy |
| Rodent Model of Parkinson's Disease | Neurodegeneration | Dopaminergic neuron survival, striatal dopamine (B1211576) levels | Neuroprotective effects observed |
| Mouse Model of Inflammatory Bowel Disease | Intestinal Inflammation | Pro-inflammatory cytokine levels, myeloperoxidase activity | Reduction in inflammatory markers |
| Xenograft Mouse Model of Human Cancer | Tumor Growth | Tumor volume, markers of angiogenesis | Inhibition of tumor growth |
Metabolic Pathways and Biotransformation of this compound in Biological Systems
Understanding the metabolic fate of this compound is essential for characterizing its pharmacokinetic profile. Studies in animal models have focused on identifying the major metabolic pathways and the resulting biotransformation products. The catechol group (the 3,4-dihydroxy moiety) is a primary site for metabolic modification.
The principal metabolic transformations observed in animal systems include:
Glucuronidation: The attachment of glucuronic acid to one or both of the hydroxyl groups, a common pathway for increasing water solubility and facilitating excretion.
Sulfation: The addition of a sulfate (B86663) group to the hydroxyl moieties, another key phase II metabolic reaction.
O-methylation: The methylation of one of the hydroxyl groups, typically at the 3-position, by catechol-O-methyltransferase (COMT).
These metabolic processes primarily occur in the liver and result in metabolites that are generally more polar and readily eliminated from the body, mainly through urine and feces. The identification of these metabolites is crucial for a comprehensive understanding of the compound's disposition in a biological system.
Structure Activity Relationship Sar Studies of 3,4 Dihydroxy N Isobutylbenzamide Analogues
Impact of Catechol Hydroxyl Group Modifications on Biological Function
The 3,4-dihydroxybenzene moiety, also known as a catechol group, is a critical pharmacophore in many biologically active compounds due to its ability to form hydrogen bonds and chelate metal ions. Modifications to the hydroxyl groups can significantly alter the compound's biological profile.
One common modification is the O-methylation of one or both hydroxyl groups. This alteration can influence the compound's binding affinity to its biological target and its metabolic stability. For instance, in the context of catechol-O-methyltransferase (COMT) inhibitors, which often feature a catechol structure, the precise pattern of hydroxyl and methoxy (B1213986) groups is a key determinant of inhibitory potency. doi.org The enzymatic O-methylation is a significant metabolic pathway for catechols, and blocking one of the hydroxyl groups can prevent this inactivation, potentially prolonging the compound's duration of action. doi.orgnih.gov
The regioselectivity of such modifications is also vital. The formation of 3-methoxy-4-hydroxy or 3-hydroxy-4-methoxy isomers can lead to compounds with distinct biological activities and metabolic fates. doi.org The electronic properties of the catechol ring are also affected by these changes, which in turn can modulate interactions with target proteins. For example, the presence of a strong electron-withdrawing group on the catechol ring can hinder its O-methylation. doi.org
Table 1: Hypothetical Impact of Catechol Hydroxyl Group Modifications on Biological Activity
| Modification | Expected Impact on Hydrogen Bonding | Potential Effect on Metabolic Stability | Likely Consequence for Biological Activity |
|---|---|---|---|
| 3-O-methylation | Reduced | Increased (blocks one methylation site) | Altered (potentially increased or decreased depending on target) |
| 4-O-methylation | Reduced | Increased (blocks one methylation site) | Altered (potentially increased or decreased depending on target) |
| 3,4-Di-O-methylation | Eliminated | Significantly Increased | Likely Abolished (if H-bonding is critical) |
| 3-O-acetylation | Eliminated | Altered (prodrug potential) | Likely Abolished (unless hydrolyzed in vivo) |
| 4-O-acetylation | Eliminated | Altered (prodrug potential) | Likely Abolished (unless hydrolyzed in vivo) |
Influence of N-Alkyl Chain Variations on Molecular Interactions
The N-isobutyl group of 3,4-dihydroxy-N-isobutylbenzamide plays a significant role in defining the molecule's interaction with its biological target, likely by fitting into a hydrophobic pocket. Variations in the length, branching, and size of this N-alkyl chain can provide valuable insights into the topology of the binding site.
Studies on analogous series of N-substituted benzamides have demonstrated that the nature of the N-alkyl substituent is a critical determinant of biological activity. For instance, in a series of N-substituted benzimidazole (B57391) derived carboxamides, compounds with an isobutyl side chain showed strong antiproliferative activity. nih.govtandfonline.com This suggests that a branched alkyl chain of this size is optimal for fitting into the binding pocket of the target protein.
The length of the alkyl chain is also a crucial factor. In some systems, a progressive increase in chain length can lead to a corresponding increase in activity up to a certain point, after which further elongation results in a decrease in potency. This "cutoff" effect suggests that the hydrophobic pocket has a finite size. The branching of the alkyl chain, as seen in the isobutyl group, can also influence activity by affecting the molecule's conformation and its fit within the binding site. The impact of alkyl chain branching has been shown to be critical for molecular packing and charge transport in other organic molecules. researchgate.net
Systematic variations of the N-alkyl group could involve replacing the isobutyl group with other alkyl chains such as n-propyl, n-butyl, sec-butyl, and tert-butyl. Comparing the biological activities of these analogues would help to map the steric and hydrophobic requirements of the binding site more precisely. For example, a preference for the isobutyl group over the n-butyl group might indicate a requirement for branching at a specific position to achieve optimal interaction.
Table 2: Predicted Influence of N-Alkyl Chain Variation on Binding Affinity
| N-Alkyl Substituent | Chain Characteristics | Expected Interaction with Hydrophobic Pocket | Predicted Biological Activity |
|---|---|---|---|
| Methyl | Short, linear | Suboptimal fit | Likely low |
| Ethyl | Short, linear | Suboptimal fit | Potentially low |
| n-Propyl | Linear | Partial fit | Moderate |
| n-Butyl | Linear | Potentially good fit | Potentially high |
| Isobutyl | Branched | Potentially optimal fit | High (as per parent compound) |
| sec-Butyl | Branched | Potential for steric hindrance or improved fit | Variable |
| tert-Butyl | Bulky, branched | High potential for steric hindrance | Likely low |
| Cyclohexyl | Cyclic, bulky | Potential for good fit in a larger pocket | Variable |
Stereochemical Effects on Activity and Target Recognition
Stereochemistry can play a pivotal role in the biological activity of a drug molecule, as biological macromolecules such as enzymes and receptors are chiral. Although this compound itself is not chiral, the introduction of chiral centers through modification can lead to stereoisomers with significantly different biological activities, affinities, and metabolic profiles.
For example, if a chiral center were introduced in the N-alkyl chain, for instance by using a sec-butyl group instead of an isobutyl group, this would result in (R)- and (S)-enantiomers. These enantiomers could exhibit different potencies. One enantiomer might fit perfectly into the binding site of a receptor, leading to a strong biological response, while the other enantiomer might bind weakly or not at all. In some cases, one enantiomer can be an agonist while the other is an antagonist.
The stereoselective synthesis of such chiral analogues is essential to evaluate the stereochemical requirements of the biological target. nih.gov X-ray crystallography of the ligand-protein complex can often reveal the precise three-dimensional interactions that underpin this stereoselectivity. While no specific studies on the stereoisomers of this compound analogues were identified, the principles of stereoselectivity are well-established in medicinal chemistry. For many classes of drugs, the desired biological activity resides in only one of the enantiomers.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized compounds and to gain insights into the structural features that are most important for activity.
For a series of this compound analogues, a QSAR study would typically involve the calculation of a wide range of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
The development of a QSAR model often involves statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with the biological activity. The resulting equation can highlight the positive and negative contributions of different structural features. For example, a QSAR model might reveal that a high value for a particular steric descriptor on the N-alkyl chain is detrimental to activity, suggesting steric hindrance at the binding site.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D fields surrounding the molecules. These methods can generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity. Such models have been successfully applied to other classes of compounds, including benzothiazoles and benzimidazoles, to guide the design of more potent analogues. mdpi.comresearchgate.net Molecular docking studies can also be used in conjunction with QSAR to understand the binding modes of the compounds at the molecular level. nih.govnih.govnih.govnih.gov
Table 3: Common Descriptors in QSAR Studies and Their Relevance
| Descriptor Type | Example Descriptor | Relevance to SAR of this compound Analogues |
|---|---|---|
| Electronic | Partial atomic charges on catechol oxygens | Quantifies hydrogen bonding potential and electrostatic interactions. |
| Steric | Molar refractivity of N-alkyl group | Relates to the size and polarizability of the substituent, indicating potential for steric fit or clash. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the overall lipophilicity, influencing membrane permeability and binding to hydrophobic pockets. |
| Topological | Kier shape indices | Encodes information about the shape and branching of the molecule, such as the N-isobutyl chain. |
Advanced Analytical and Characterization Techniques for 3,4 Dihydroxy N Isobutylbenzamide
Spectroscopic Characterization (NMR, IR, UV-Vis) for Structural Elucidation
Spectroscopic techniques are fundamental for the structural elucidation of 3,4-Dihydroxy-N-isobutylbenzamide, providing detailed information about its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide unique insights into the structure of this compound.
¹H NMR: Proton NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons, the N-H proton of the amide, and the protons of the isobutyl group. The aromatic protons typically appear as multiplets in the downfield region (δ 6.5-7.5 ppm). The amide proton (N-H) would present as a broad singlet, its chemical shift being sensitive to solvent and concentration. The protons of the isobutyl group would show a distinct pattern: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the nitrogen.
¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the carbonyl carbon of the amide (δ 165-175 ppm), aromatic carbons (δ 110-160 ppm), and the aliphatic carbons of the isobutyl group (δ 15-50 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CH | 6.7 - 7.4 | 115 - 122 |
| Aromatic C-OH | - | 145 - 151 |
| Aromatic C-C=O | - | 127 - 130 |
| Amide C=O | - | ~168 |
| Amide NH | 7.9 - 8.5 | - |
| N-CH₂ | ~3.2 (doublet of doublets) | ~47 |
| CH(CH₃)₂ | ~1.9 (multiplet) | ~28 |
| CH(CH₃)₂ | ~0.9 (doublet) | ~20 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. ajol.info The presence of broad O-H stretching bands around 3300-3500 cm⁻¹ would indicate the hydroxyl groups. The N-H stretch of the secondary amide typically appears around 3300 cm⁻¹. rsc.org The strong C=O stretching vibration (Amide I band) is expected in the region of 1630-1660 cm⁻¹. ajol.info The N-H bending vibration (Amide II band) is usually found near 1550 cm⁻¹. rsc.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch | 3500 - 3300 (Broad) |
| Amide N-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 2960 - 2870 |
| Amide C=O | Stretch (Amide I) | 1660 - 1630 |
| Aromatic C=C | Stretch | 1600, 1470 |
| Amide N-H | Bend (Amide II) | 1560 - 1530 |
| Amide C-N | Stretch (Amide III) | ~1240 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The dihydroxy-substituted benzene (B151609) ring in this compound acts as a chromophore. nih.govshimadzu.com The absorption maxima (λmax) are influenced by the substitution pattern on the benzene ring and the solvent used. nih.govshimadzu.com Typically, benzamide (B126) itself has absorption maxima around 225 nm. nist.gov The presence of hydroxyl groups on the aromatic ring is expected to shift the absorption to longer wavelengths (a bathochromic shift). shimadzu.com
Mass Spectrometry for Compound Identification and metabolite Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org
For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation of N-alkylbenzamides often involves cleavage of the bonds adjacent to the carbonyl group and the amide nitrogen. libretexts.org Key fragmentation pathways would include the loss of the isobutyl group and cleavage of the amide bond.
Metabolite Profiling
MS, especially when coupled with liquid chromatography (LC-MS), is a critical tool for metabolite profiling. nih.gov This involves identifying the products of metabolic processes in biological systems. For a compound like this compound, potential metabolic transformations could include glucuronidation or sulfation of the hydroxyl groups, or hydroxylation of the alkyl chain. These modifications result in specific mass shifts that can be detected by MS, allowing for the identification and characterization of its metabolites.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Structure | Predicted m/z |
| Molecular Ion [M]⁺ | [C₁₁H₁₅NO₃]⁺ | 209 |
| [M - C₄H₉]⁺ | [C₇H₆NO₂]⁺ | 136 |
| [C₇H₅O₂]⁺ | [dihydroxybenzoyl cation] | 121 |
| [C₄H₁₀N]⁺ | [isobutylamine cation] | 72 |
Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification
Chromatographic techniques are essential for separating the components of a mixture, allowing for the purity assessment and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the analysis of non-volatile compounds like this compound. sielc.comnih.gov A reversed-phase HPLC method is typically employed. researchgate.net
Stationary Phase: A C18 column is a common choice, providing good separation for moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of acid like formic or acetic acid to improve peak shape) is typically used. nih.govresearchgate.net
Detection: UV detection is suitable due to the aromatic chromophore, with the detection wavelength set at one of its absorption maxima. ptfarm.pl
This method allows for the separation of the target compound from starting materials, by-products, and degradation products, enabling accurate purity determination and quantification. ptfarm.plresearchgate.net
Gas Chromatography (GC)
Direct analysis of this compound by GC is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation. researchgate.netresearch-solution.com To overcome these issues, derivatization is required. phenomenex.blogscioninstruments.comchromatographyonline.com This process chemically modifies the polar functional groups (hydroxyl and amide) to make the compound more volatile and thermally stable. scioninstruments.com
Derivatization: Silylation is a common technique where the active hydrogens of the hydroxyl and amide groups are replaced with a trimethylsilyl (B98337) (TMS) group. phenomenex.blog
Column: A non-polar or medium-polarity capillary column is used for the separation of the derivatized analyte.
Detection: A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification.
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis
X-ray crystallography is a powerful technique that provides the precise three-dimensional structure of a molecule in its crystalline state. rigaku.comnumberanalytics.com It is the definitive method for determining bond lengths, bond angles, and absolute stereochemistry. researchgate.netyoutube.comfiveable.me
For a molecule like this compound, which is achiral, the primary value of X-ray crystallography lies in conformational analysis. rigaku.com By obtaining a suitable single crystal, X-ray diffraction analysis can reveal:
The planarity of the benzamide group.
The conformation of the isobutyl side chain.
The orientation of the hydroxyl groups relative to the rest of the molecule.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and amide groups.
This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies, such as molecular docking. researchgate.net
Advanced Biophysical Techniques for Ligand-Target Binding Studies (e.g., ITC, SPR)
To understand the biological activity of this compound, it is crucial to study its interactions with potential protein targets. Advanced biophysical techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance are used for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event between two molecules in solution. sciengine.comresearchgate.net It is a label-free technique that provides a complete thermodynamic profile of the interaction in a single experiment. sciengine.comyoutube.com
Principle: A solution of the ligand (this compound) is titrated into a solution of the target protein. The resulting heat change is measured after each injection.
Data Obtained: The resulting binding isotherm can be analyzed to determine the binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. researchgate.netutwente.nl
This thermodynamic data provides deep insights into the nature of the binding forces driving the interaction. sciengine.com
Surface Plasmon Resonance (SPR)
SPR is another label-free, real-time technique used to study biomolecular interactions. springernature.comreichertspr.com It is particularly powerful for determining the kinetics of binding. broadinstitute.orgnicoyalife.com
Principle: The target protein is immobilized on a sensor chip surface. A solution containing the ligand (this compound) is flowed over the surface. Binding events cause a change in the refractive index at the surface, which is detected as a change in the SPR signal. springernature.comnih.gov
Data Obtained: The sensorgram (a plot of SPR signal versus time) is analyzed to determine the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is then calculated from the ratio of these rates (kₑ/kₐ).
Together, ITC and SPR provide a comprehensive understanding of the binding affinity, thermodynamics, and kinetics of the interaction between this compound and its biological targets.
Computational Approaches in the Research of 3,4 Dihydroxy N Isobutylbenzamide
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand), like 3,4-Dihydroxy-N-isobutylbenzamide, and a biological target, typically a protein or enzyme. nih.govnih.gov These methods provide insights into binding affinity, conformation, and the stability of the ligand-protein complex, which are crucial for understanding the compound's potential mechanism of action. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, the process would involve:
Target Selection: Based on its structure, a potential target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, as the compound is a structural analog of capsaicin (B1668287). nih.govmdpi.com The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov
Ligand Preparation: The 3D structure of this compound is generated and energetically minimized.
Docking Simulation: Using software like AutoDock or Gold, the ligand is placed into the binding site of the protein. nih.gov The program then explores various conformations and orientations, scoring them based on factors like electrostatic and van der Waals interactions to identify the most stable binding mode.
Research on capsaicin-like compounds binding to TRPV1 has identified key amino acid residues involved in these interactions. nih.gov It is predicted that this compound would engage in similar interactions. The 3,4-dihydroxy-phenyl "head" group would likely form hydrogen bonds with polar residues such as Tyrosine 511 (Y511) and Serine 512 (S512), while the amide "neck" could interact with Threonine 550 (T550), and the isobutyl "tail" would fit into a hydrophobic pocket. nih.govfrontiersin.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the interactions in a simulated physiological environment. nih.gov An MD simulation would reveal the stability of the predicted binding pose, fluctuations in the protein structure, and the role of solvent molecules. acs.orgnih.gov For the this compound-TRPV1 complex, an MD simulation could confirm whether the key hydrogen bonds identified in docking are stable over a period of nanoseconds. nih.gov
| Compound Moiety | Potential Interacting Residue | Interaction Type | Reference/Basis |
|---|---|---|---|
| 3,4-Dihydroxy-phenyl (Head) | Y511, S512 | Hydrogen Bond | Analogous to capsaicin binding nih.govfrontiersin.org |
| 3,4-Dihydroxy-phenyl (Head) | E570 | Hydrogen Bond | Analogous to capsaicin binding nih.gov |
| Amide Linker (Neck) | T550 | Hydrogen Bond | Analogous to capsaicin binding nih.govfrontiersin.org |
| Isobutyl Group (Tail) | Hydrophobic Pocket Residues | van der Waals / Hydrophobic | Analogous to capsaicin binding nih.gov |
De Novo Design of this compound Analogues
De novo drug design involves the computational creation of novel molecular structures with desired properties, tailored to fit a specific biological target. This approach is used to explore new chemical space and design compounds with improved potency, selectivity, or pharmacokinetic profiles compared to a starting molecule like this compound.
The process typically involves two main strategies:
Ligand-Based Design: This method uses the structure of a known active compound (like this compound) as a template. By analyzing its pharmacophore—the essential 3D arrangement of functional groups required for activity—new molecules can be built that retain these key features while modifying other parts of the structure. For instance, the isobutyl group could be replaced with other alkyl or cyclic fragments to explore their effect on binding affinity.
Structure-Based Design: This approach uses the 3D structure of the target's binding site. Algorithms can "grow" a molecule within the pocket, piece by piece, or link molecular fragments that have been pre-docked into favorable positions. This ensures that the newly designed analogues have a high degree of shape and chemical complementarity to the target.
For this compound, a de novo design program could suggest modifications to enhance its interaction with the TRPV1 receptor. For example, it might suggest adding a functional group to the isobutyl tail to form an additional interaction with an unexploited region of the binding pocket, potentially increasing potency. Another goal could be to design analogues with altered physical properties, such as increased solubility or metabolic stability.
Computational Prediction of ADMET Properties
The analysis of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug development. nih.gov In silico ADMET prediction allows for the early identification of compounds that are likely to fail in later stages due to poor pharmacokinetics or toxicity. nih.govresearchgate.net Various software platforms, such as SwissADME and pkCSM, use quantitative structure-property relationship (QSPR) models to predict these characteristics based on molecular structure alone. nih.govnih.gov
For this compound, a computational ADMET profile would be generated to assess its drug-likeness. Key predicted parameters would include:
Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).
Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). nih.gov
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound (e.g., CYP3A4, CYP2D6) or be inhibited by it. researchgate.net
Excretion: Predictions related to renal clearance.
Toxicity: Predictions of potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other toxic effects.
These predictions are guided by established rules like Lipinski's Rule of Five, which assesses oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. youtube.com
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | ~209.25 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | ~1.5 - 2.0 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Blood-Brain Barrier Permeant | Likely Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | Predicted No | Low risk of drug-drug interactions via this enzyme |
| AMES Toxicity | Predicted No | Low potential for mutagenicity |
Note: The values in this table are illustrative and based on typical predictions for similar small molecules. Actual values would require specific software analysis.
Cheminformatics for Data Analysis and Pattern Recognition
Cheminformatics applies computational methods to solve chemical problems, particularly in the context of large datasets of chemical compounds. mdpi.com In the research of this compound and its analogues, cheminformatics would be essential for analyzing structure-activity relationships (SAR).
If a library of analogues were synthesized and tested, cheminformatics tools could be used to:
Cluster Compounds: Group similar molecules together based on structural fingerprints. This helps in understanding which structural features are common among the most active (or inactive) compounds.
Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov A QSAR model for analogues of this compound could predict the activity of unsynthesized compounds, thereby guiding which molecules to prioritize for synthesis and testing.
Data Visualization: Techniques like Principal Component Analysis (PCA) can be used to reduce the complexity of high-dimensional chemical data and visualize it in 2D or 3D, making it easier to identify trends and patterns. nih.gov For example, a PCA plot could show a clear separation between potent and weak agonists based on their physicochemical properties.
By integrating these computational approaches, researchers can build a comprehensive understanding of this compound's potential as a therapeutic agent, guiding its optimization and development in a rational, efficient manner.
Future Research Directions and Applications Conceptual/pre Clinical Focus
Exploration of Novel Biological Targets for 3,4-Dihydroxy-N-isobutylbenzamide
The catechol moiety is a key feature in numerous natural and synthetic compounds with recognized biological effects, suggesting that this compound could interact with a range of biological targets. Future research could productively focus on several areas:
Protein Aggregation Inhibition: A significant body of research indicates that catechol-containing compounds can act as broad-spectrum inhibitors of protein aggregation, a pathological hallmark of several neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov The redox state of the catechol group appears to be a critical determinant of this inhibitory activity. nih.gov Future studies could investigate whether this compound can modulate the aggregation of amyloid-beta, tau, or alpha-synuclein (B15492655) proteins.
Nerve Growth Factor (NGF) Induction: Certain catechol derivatives have been shown to induce the production and secretion of NGF in specific brain tissues. google.com This suggests a potential therapeutic avenue for neurodegenerative disorders by promoting neuronal survival and repair. google.com Investigating the capacity of this compound to stimulate NGF production in neuronal cell cultures would be a valuable line of inquiry.
Enzyme Inhibition: The catechol structure is a known pharmacophore that can interact with the active sites of various enzymes. For example, catechol-containing compounds have been explored as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters. The N-isobutylbenzamide portion of the molecule could also contribute to target specificity and binding affinity.
Antimicrobial Targets: Benzamide (B126) derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ. nih.gov While many of these are active against Gram-positive bacteria, the potential for broad-spectrum activity exists. nih.gov Screening this compound for its effects on FtsZ and other essential bacterial proteins could uncover novel antimicrobial properties.
Development of Prodrugs and Delivery Systems for Research Applications
To enhance the potential utility of this compound in pre-clinical research, the development of prodrugs and advanced delivery systems could be crucial.
Prodrug Strategies: The catechol group, while important for biological activity, can be susceptible to oxidation and may limit bioavailability. Prodrug approaches can temporarily mask the catechol hydroxyl groups to improve stability and cell permeability. nih.gov For instance, ester or carbonate linkages could be employed, which would be cleaved by intracellular esterases to release the active compound. The primary amine of the isobutyl group also presents a handle for prodrug design. nih.gov
Novel Delivery Systems: For targeted delivery, particularly to the central nervous system (CNS), nanoformulations such as liposomes, polymeric micelles, and nanoparticles could be explored. nih.govnih.gov These systems can protect the compound from premature degradation, improve its pharmacokinetic profile, and potentially facilitate transport across the blood-brain barrier. nih.gov
| Delivery System Type | Potential Advantages for Research Applications | Relevant Concepts |
| PEGylated Liposomes | Increased circulation time, potential for targeted delivery. | Drug Delivery Systems |
| Polymeric Micelles | Solubilization of poorly water-soluble compounds. | Drug Delivery Systems |
| Nanoparticles | Controlled release, potential for crossing biological barriers. | Drug Delivery Systems |
Integration of Omics Technologies in Mechanistic Investigations
To elucidate the mechanism of action of this compound, a systems-level approach using "omics" technologies would be highly informative. nih.gov
Chemical Proteomics: Competitive chemical proteomics, using a probe based on a reactive catechol structure, could identify the direct protein targets of this compound within a complex biological sample. nih.govrsc.org This approach has been successfully used to identify the protein reactivity and target scope of other catechol-containing molecules. nih.govrsc.org
Transcriptomics and Metabolomics: Following treatment of cells or model organisms with the compound, transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression, while metabolomics can identify alterations in metabolic pathways. frontiersin.org This can provide a comprehensive view of the cellular response to the compound and help to formulate hypotheses about its mechanism of action. nih.govfrontiersin.org
Potential Role in Biochemical Tool Development
The inherent reactivity of the catechol moiety suggests that this compound could serve as a foundation for the development of novel biochemical tools.
Chemical Probes: By incorporating a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry) onto the this compound scaffold, chemical probes could be synthesized. rsc.org These probes would enable the identification and visualization of the compound's binding partners in living cells.
Surface Functionalization: Catechol derivatives are known for their ability to form adhesive coatings on a wide variety of materials. researchgate.net This property could be harnessed to immobilize this compound on surfaces for use in affinity chromatography or to create bioactive surfaces for cell culture studies.
Redox-Sensing Probes: The redox activity of the catechol group could be exploited to design probes that report on the local redox environment within a cell or tissue. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,4-Dihydroxy-N-isobutylbenzamide, and what are their efficiency metrics?
- Methodological Answer : The compound can be synthesized via condensation of 3,4-dihydroxybenzoic acid with isobutylamine using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF. Reaction efficiency (yield ~60–75%) depends on stoichiometric ratios and temperature control (40–60°C). Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Impurities often arise from incomplete coupling or hydroxyl group oxidation; use inert atmospheres (N₂/Ar) to mitigate degradation .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Confirm structure via:
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.7–7.1 (doublets for dihydroxy groups), isobutyl CH₂ at δ 1.8–2.1, and amide NH at δ 9.5–10.0. ¹³C NMR confirms carbonyl (C=O) at ~168 ppm .
- HRMS : Expected [M+H]⁺ matches theoretical molecular weight (e.g., C₁₁H₁₅NO₃: 209.1053) .
- Validation : Cross-check with IR (amide I band ~1650 cm⁻¹, hydroxyl stretch ~3300 cm⁻¹) and elemental analysis (±0.3% tolerance) .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but soluble in polar aprotic solvents (DMSO, DMF) and alcohols (MeOH, EtOH). Solubility in DMSO (~50 mg/mL) makes it suitable for in vitro assays. For kinetic studies, pre-dissolve in DMSO and dilute with buffer (final DMSO ≤1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Discrepancies may arise from:
- Cell line variability : Test cytotoxicity (MTT assay) in multiple lines (e.g., HEK293, HepG2) with standardized seeding densities (e.g., 5×10³ cells/well).
- Oxidative instability : Use antioxidants (e.g., 0.1% ascorbic acid) in media to prevent dihydroxy group oxidation, which alters bioactivity .
Q. What experimental strategies optimize the stability of this compound in long-term pharmacological studies?
- Methodological Answer :
- Storage : Lyophilize and store at –80°C under argon. Avoid repeated freeze-thaw cycles.
- In vivo stability : Use pro-drug formulations (e.g., acetyl-protected derivatives) to reduce hepatic first-pass metabolism. Validate stability via LC-MS/MS over 24-hour plasma incubation .
Q. How do computational methods (e.g., DFT, molecular docking) enhance mechanistic understanding of this compound’s interactions with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to identify reactive sites (e.g., hydroxyl groups with high Fukui indices for radical scavenging) .
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., COX-2, Keap1). Validate poses with MD simulations (100 ns, AMBER) and compare with mutagenesis data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
